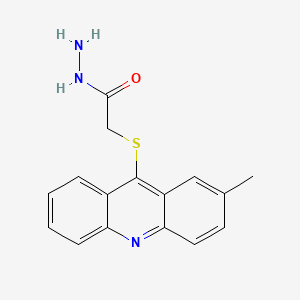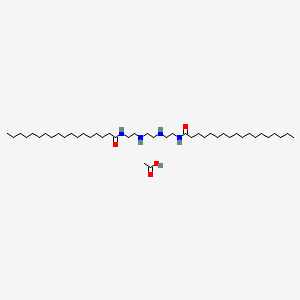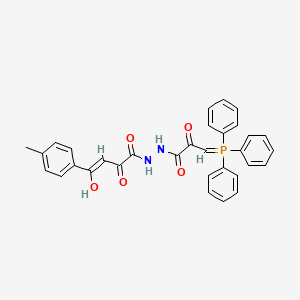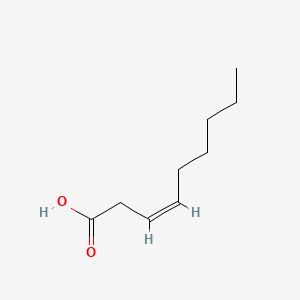![molecular formula C5H8N8 B12706445 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine CAS No. 126750-41-2](/img/structure/B12706445.png)
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple cyano and amino groups, which contribute to its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine typically involves the condensation of malononitrile with 3-amino-4-cyanofurazan in the presence of a base such as triethylamine or sodium methoxide . This reaction proceeds through the formation of an enaminonitrile intermediate, which then undergoes further cyclization to yield the desired product. The reaction conditions often include refluxing in methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with fewer cyano groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyano groups.
科学研究应用
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, its cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and stability .
相似化合物的比较
Similar Compounds
3-Amino-4-cyanofurazan: A precursor in the synthesis of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine.
2-Amino-3-cyano-4H-chromenes: Compounds with similar cyano and amino functionalities, known for their pharmacological properties.
Uniqueness
This compound is unique due to its specific arrangement of cyano and amino groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
126750-41-2 |
|---|---|
分子式 |
C5H8N8 |
分子量 |
180.17 g/mol |
IUPAC 名称 |
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine |
InChI |
InChI=1S/C5H8N8/c6-1-10-4(8)12-3-13-5(9)11-2-7/h3H2,(H3,8,10,12)(H3,9,11,13) |
InChI 键 |
QFDNSPMISJTMAO-UHFFFAOYSA-N |
手性 SMILES |
C(/N=C(/NC#N)\N)/N=C(/NC#N)\N |
规范 SMILES |
C(N=C(N)NC#N)N=C(N)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


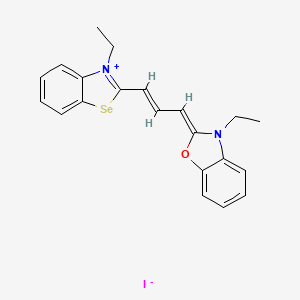
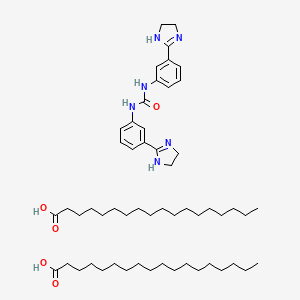



![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
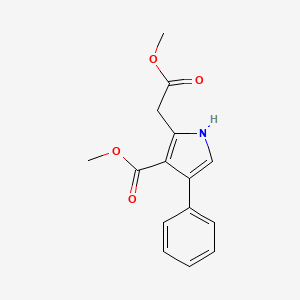
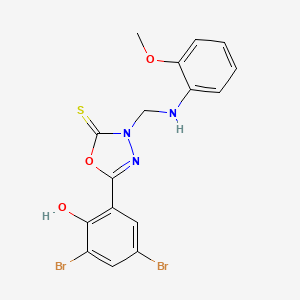
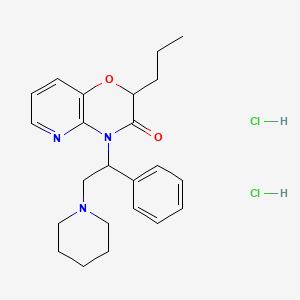
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
